

N-tert-Butylglycine Hydrochloride: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *N-tert-Butylglycine hydrochloride*

Cat. No.: *B1287880*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of **N-tert-Butylglycine hydrochloride** (CAS No. 6939-23-7). This document is intended for researchers, scientists, and professionals in the field of drug development who utilize this compound in their work. The information compiled herein is based on publicly available data and established scientific principles.

Introduction

N-tert-Butylglycine hydrochloride is an amino acid derivative used as a pharmaceutical intermediate and in various chemical syntheses.^{[1][2]} Understanding its solubility and stability is critical for its effective use in research and development, particularly in formulation development, process chemistry, and ensuring the quality and shelf-life of related products. This guide summarizes the known solubility and stability characteristics of **N-tert-Butylglycine hydrochloride**, provides detailed experimental protocols for their determination, and outlines best practices for its handling and storage.

Physicochemical Properties

A summary of the key physicochemical properties of **N-tert-Butylglycine hydrochloride** is presented in Table 1.

Table 1: Physicochemical Properties of **N-tert-Butylglycine Hydrochloride**

| Property | Value | Reference(s) |
|-------------------|--|--------------|
| CAS Number | 6939-23-7 | [1] |
| Molecular Formula | C ₆ H ₁₄ ClNO ₂ | [3][4] |
| Molecular Weight | 167.63 g/mol | [3][4][5] |
| Appearance | White solid/powder | [1][2] |
| Melting Point | 223-224 °C | [2][5] |

Solubility Profile

N-tert-Butylglycine hydrochloride is a polar compound, and its hydrochloride salt form enhances its solubility in aqueous and polar protic solvents.[2]

Qualitative Solubility

A summary of the qualitative solubility of **N-tert-Butylglycine hydrochloride** in various solvents is provided in Table 2.

Table 2: Qualitative Solubility of **N-tert-Butylglycine Hydrochloride**

| Solvent | Solubility | Reference(s) |
|--------------|------------|--------------|
| Water | Soluble | [1][2] |
| Methanol | Soluble | [1] |
| Ethanol | Soluble | [1] |
| Acetonitrile | Insoluble | [1] |

Quantitative Solubility

Specific quantitative solubility data for **N-tert-Butylglycine hydrochloride** (e.g., in g/100 mL at various temperatures) is not readily available in publicly accessible literature. To obtain precise solubility data, experimental determination is necessary.

Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure for determining the equilibrium solubility of **N-tert-Butylglycine hydrochloride** in a given solvent.

Objective: To determine the saturation concentration of **N-tert-Butylglycine hydrochloride** in a specific solvent at a controlled temperature.

Materials:

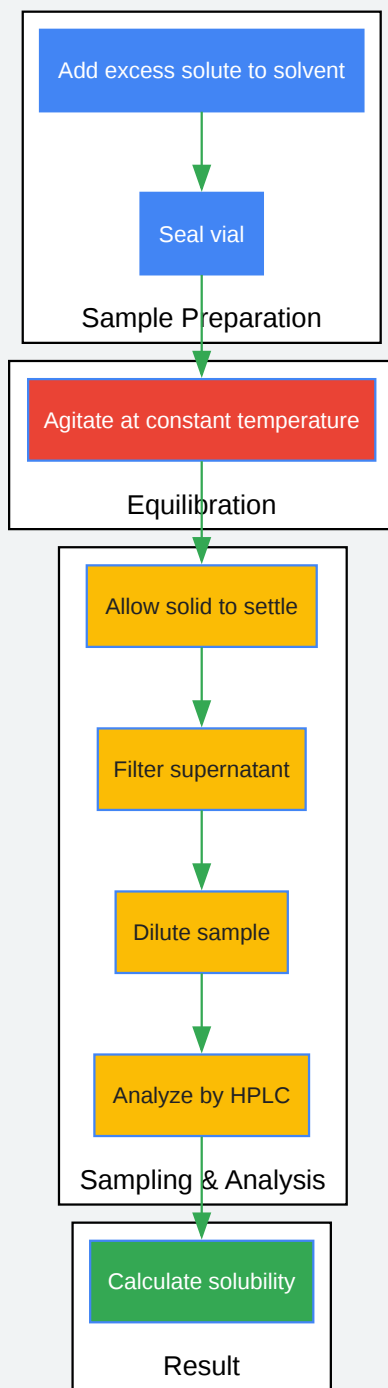
- **N-tert-Butylglycine hydrochloride**
- Solvent of interest (e.g., water, methanol)
- Analytical balance
- Vials with screw caps
- Shaking incubator or orbital shaker with temperature control
- Syringe filters (e.g., 0.45 µm PTFE or PVDF)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or other validated analytical method.

Procedure:

- Add an excess amount of **N-tert-Butylglycine hydrochloride** to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.
- Seal the vials tightly to prevent solvent evaporation.
- Place the vials in a shaking incubator set to the desired temperature (e.g., 25 °C or 37 °C).
- Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). A preliminary time-course study can determine the optimal equilibration time.

- After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
- Carefully withdraw a sample of the supernatant using a syringe.
- Immediately filter the sample through a syringe filter into a clean vial. This step is crucial to remove any undissolved particles.
- Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.
- Analyze the diluted sample using a validated HPLC method to determine the concentration of **N-tert-Butylglycine hydrochloride**.
- Calculate the solubility from the determined concentration, taking into account the dilution factor.

Diagram 1: General Workflow for Solubility Determination



General Workflow for Solubility Determination

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Caption: A flowchart illustrating the key steps in determining the equilibrium solubility of a compound.

Stability Profile

N-tert-Butylglycine hydrochloride is generally stable under recommended storage conditions.^[6] However, for pharmaceutical applications, a thorough understanding of its stability under various stress conditions is essential.

General Stability

- **Solid-State Stability:** Stable when stored in a well-closed container, protected from moisture.^[6]
- **Solution Stability:** The stability of **N-tert-Butylglycine hydrochloride** in solution is dependent on factors such as pH, temperature, and the presence of light. As an amino acid hydrochloride, the primary degradation pathways in solution could involve hydrolysis or oxidation, particularly at elevated temperatures or extreme pH values.

Forced Degradation Studies

Forced degradation studies are crucial to identify potential degradation products and establish the intrinsic stability of the molecule.^{[7][8]} These studies involve exposing the compound to stress conditions that are more severe than accelerated stability testing.

Table 3: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathways | Reference(s) |
|------------------|---|---|---|
| Acid Hydrolysis | 0.1 M - 1 M HCl, room temperature to 70 °C | Hydrolysis of the amide bond (if applicable in derivatives) | [7] [8] |
| Base Hydrolysis | 0.1 M - 1 M NaOH, room temperature to 70 °C | Hydrolysis, racemization | [7] [8] |
| Oxidation | 3% - 30% H ₂ O ₂ , room temperature | Formation of N-oxides or other oxidation products | [7] |
| Thermal | Dry heat (e.g., 60-80 °C) | Decomposition | [9] |
| Photostability | Exposure to light (ICH Q1B guidelines) | Photodegradation | [8] |

Experimental Protocol for a Forced Degradation Study

Objective: To investigate the degradation profile of **N-tert-Butylglycine hydrochloride** under various stress conditions.

Materials:

- **N-tert-Butylglycine hydrochloride**
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- High-purity water

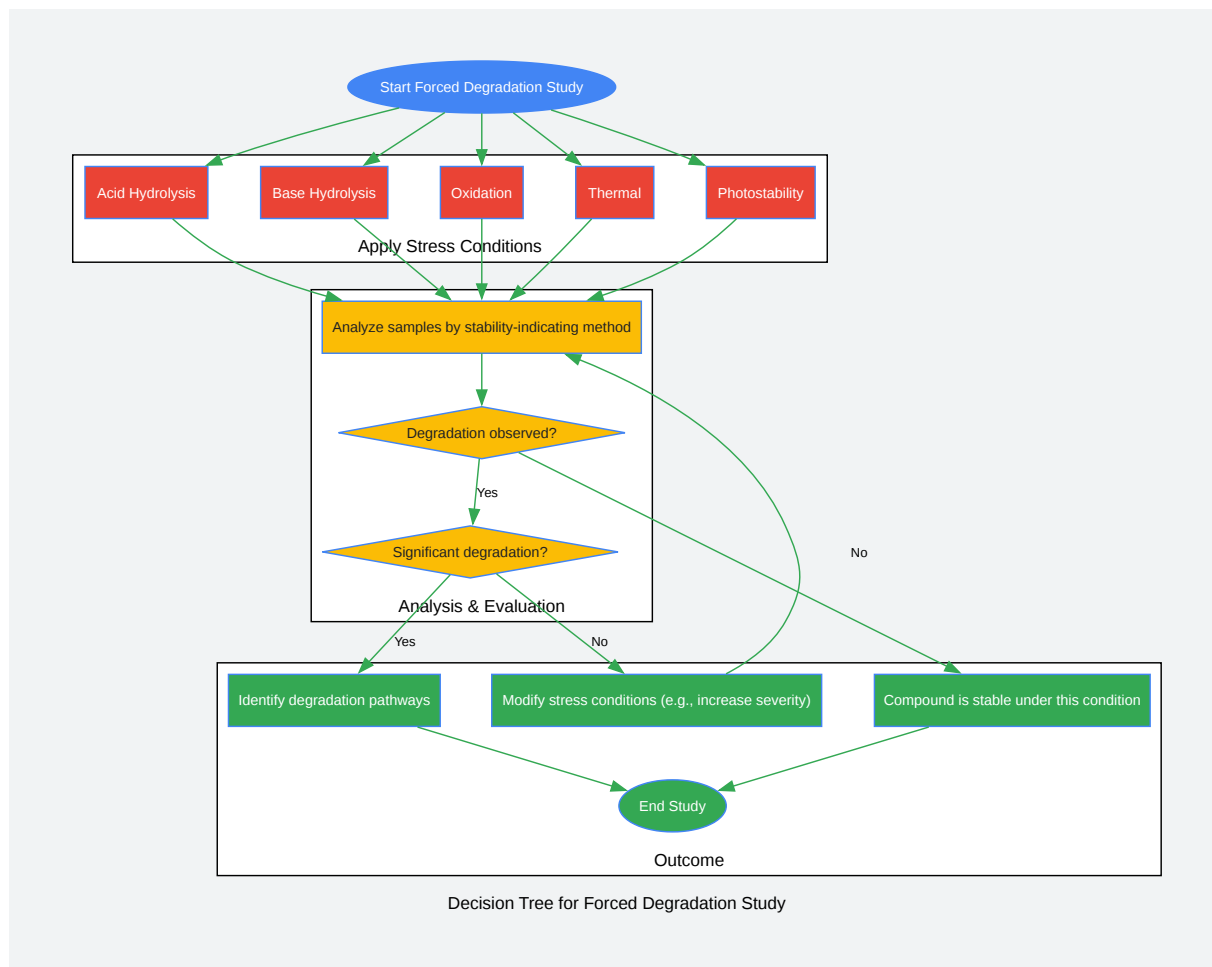
- pH meter
- Temperature-controlled chambers/ovens
- Photostability chamber
- Validated stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).

Procedure:

- Preparation of Stock Solution: Prepare a stock solution of **N-tert-Butylglycine hydrochloride** in a suitable solvent (e.g., water).
- Acidic Conditions: Mix the stock solution with an equal volume of an appropriate concentration of HCl (e.g., 0.2 M to achieve a final concentration of 0.1 M). Store samples at room temperature and an elevated temperature (e.g., 60 °C).
- Basic Conditions: Mix the stock solution with an equal volume of an appropriate concentration of NaOH (e.g., 0.2 M to achieve a final concentration of 0.1 M). Store samples at room temperature and an elevated temperature.
- Oxidative Conditions: Mix the stock solution with an equal volume of an appropriate concentration of H₂O₂ (e.g., 6% to achieve a final concentration of 3%). Store samples at room temperature.
- Thermal Degradation: Store the solid compound and a solution of the compound in a temperature-controlled oven at an elevated temperature (e.g., 80 °C).
- Photostability: Expose the solid compound and a solution of the compound to light according to ICH Q1B guidelines.
- Sampling: Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).
- Sample Preparation: For acidic and basic samples, neutralize them before analysis.
- Analysis: Analyze all samples using the validated stability-indicating HPLC method.

- Evaluation: Determine the percentage of degradation and identify any major degradation products.

Diagram 2: Decision Tree for Forced Degradation Study



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Caption: A logical flow for conducting and evaluating the results of a forced degradation study.

Recommended Storage Conditions

Based on the available information, the following storage conditions are recommended for **N-tert-Butylglycine hydrochloride**:

- Store in a well-closed container.
- Keep in a dry place.
- Protect from moisture.[6]
- Store at room temperature.[5]

Conclusion

N-tert-Butylglycine hydrochloride is a water-soluble, polar compound that is generally stable under standard storage conditions. While specific quantitative data on its solubility and stability are limited in the public domain, this guide provides a framework for its use and evaluation. The detailed experimental protocols for solubility and stability testing will enable researchers to generate the necessary data for their specific applications. Adherence to the recommended storage conditions is crucial to maintain the integrity and purity of this important chemical intermediate.

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- To cite this document: BenchChem. [N-tert-Butylglycine Hydrochloride: A Technical Guide to Solubility and Stability]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1287880#n-tert-butylglycine-hydrochloride-solubility-and-stability]

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